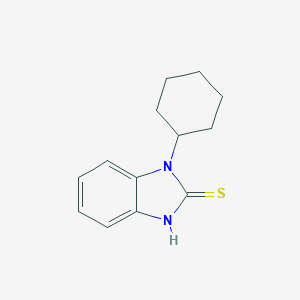

1-cyclohexyl-1H-benzimidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-cyclohexyl-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C₁₃H₁₆N₂S and a molecular weight of 232.34 g/mol . It is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-1H-benzimidazole-2-thiol typically involves the condensation of 1,2-phenylenediamine with cyclohexanone in the presence of a sulfur source. One common method is the reaction of 1,2-phenylenediamine with cyclohexanone in the presence of carbon disulfide and potassium hydroxide, followed by acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

1-cyclohexyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding benzimidazole derivative.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Alkyl halides or acyl chlorides are often used as reagents in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Benzimidazole derivatives.

Substitution: Thioethers or other substituted benzimidazole derivatives.

Applications De Recherche Scientifique

1-cyclohexyl-1H-benzimidazole-2-thiol has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 1-cyclohexyl-1H-benzimidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparaison Avec Des Composés Similaires

1-cyclohexyl-1H-benzimidazole-2-thiol can be compared with other benzimidazole derivatives, such as:

1H-benzimidazole: The parent compound, which lacks the cyclohexyl and thiol groups.

2-mercaptobenzimidazole: Similar to this compound but without the cyclohexyl group.

1-cyclohexyl-2-mercaptobenzimidazole: Similar structure but with different substituents on the benzimidazole ring.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Activité Biologique

1-Cyclohexyl-1H-benzimidazole-2-thiol is a member of the benzimidazole family, characterized by its unique structure that includes a cyclohexyl group and a thiol functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C_{13}H_{14}N_{2}S

- CAS Number : 313067-44-6

The presence of the thiol group allows for significant reactivity, enabling it to form covalent bonds with various biological macromolecules, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with proteins and enzymes through the thiol group. This interaction can lead to:

- Inhibition of Enzymatic Activity : The formation of covalent bonds can inhibit key enzymes involved in cellular processes, potentially disrupting microbial growth or cancer cell proliferation.

- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of various pathogens, likely through mechanisms that involve the disruption of cellular integrity or function.

- Anticancer Properties : Preliminary studies suggest that this compound may interfere with DNA topoisomerase activity, a critical enzyme in DNA replication and repair, which could lead to cytotoxic effects in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results are summarized in Table 1.

| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 (Ampicillin) |

| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |

| Candida albicans | 250 | 500 (Griseofulvin) |

These findings suggest that the compound has comparable or superior activity against certain pathogens when compared to standard antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound can exert cytotoxic effects on various cancer cell lines. For instance, cytotoxic assays conducted on HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells revealed that the compound significantly inhibited cell proliferation with IC50 values ranging from 10 to 20 µM.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Activity : A recent investigation focused on the compound's efficacy against multidrug-resistant bacteria. The study reported that it effectively inhibited the growth of resistant strains of E. coli and S. aureus, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Line Studies : Another study evaluated the compound's ability to induce apoptosis in cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells when treated with this compound, supporting its role as an anticancer agent.

Propriétés

IUPAC Name |

3-cyclohexyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPHNYFVOAAXFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.